N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a 4-acetylphenyl group via a sulfonamide bridge. Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of 317.34 g/mol.
Properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-8-13(10(3)19-14-8)20(17,18)15-12-6-4-11(5-7-12)9(2)16/h4-7,15H,1-3H3 |
InChI Key |
DZYJCDGIXBIGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-(4-Acetylphenyl)-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide
Laboratory-Scale Synthesis
The most widely reported method involves a two-step process starting from 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and 4-acetylphenylamine (Figure 1).
Step 1: Sulfonamide Coupling
4-Acetylphenylamine reacts with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride:
$$
\text{4-Acetylphenylamine} + \text{3,5-Dimethyl-1,2-oxazole-4-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$
Step 2: Purification
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate, 3:1).
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | – |
| Base | Triethylamine (1.2 equiv) | – |
| Temperature | 0°C → Room temperature | 75–82 |
| Purification | Recrystallization or chromatography | 92–95 |
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key modifications include:
- Solvent Replacement : Substituting DCM with toluene to reduce environmental impact.
- Catalyst Recycling : Immobilized base catalysts (e.g., polymer-supported TEA) enable reuse across multiple batches.
- Automated Workup : In-line liquid-liquid extraction systems improve throughput.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow |
| Solvent | DCM | Toluene |
| Base | TEA | Polymer-supported TEA |
| Annual Output | 10–50 g | 500–1,000 kg |
| Environmental Factor | High waste generation | Reduced solvent usage |
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DCM, THF) favor sulfonamide formation by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but require higher temperatures.
Base Selection
Triethylamine remains the preferred base due to its optimal pKa (10.75), which deprotonates the amine without hydrolyzing the sulfonyl chloride. Alternatives like pyridine yield 10–15% lower conversions due to steric hindrance.
Temperature Control
Maintaining 0°C during sulfonyl chloride addition minimizes hydrolysis. Gradual warming to room temperature ensures complete reaction without thermal degradation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 2.65 (s, 3H, COCH₃), 2.42 (s, 6H, CH₃).
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₄S |
| Molecular Weight | 294.33 g/mol |
| Melting Point | 168–170°C |
| Solubility | DMSO (>50 mg/mL) |
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Molecular sieves (4Å) and inert atmospheres (N₂/Ar) suppress hydrolysis.
Byproduct Formation
Unreacted starting materials and di-sulfonated byproducts are removed via gradient chromatography (hexane → ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The acetylphenyl and oxazole moieties may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Key Observations:
- Anti-tubercular Activity : The diphenylisoxazoline derivatives () exhibit direct anti-tubercular effects, attributed to the sulfamoylphenyl group’s ability to inhibit folate biosynthesis in Mycobacterium tuberculosis. The absence of a sulfamoyl group in the target compound may limit its efficacy in this context .
- Solubility and Bioavailability : The hydroxyphenyl and thiophene-containing analogs () likely exhibit improved aqueous solubility compared to the acetylphenyl variant due to polar functional groups.
Commercial and Research Relevance
- This compound: No commercial suppliers are listed in the evidence, implying it remains a research-stage compound.
- Life Chemicals’ Thiophene Derivative : Priced at $54–$248 per 1–100 mg (), indicating high cost for preclinical studies.
- Anti-tubercular Leads : The diphenylisoxazoline sulfonamides () represent validated leads for tuberculosis drug discovery, with MIC values comparable to streptomycin .
Biological Activity
Introduction
N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their therapeutic properties, including antibacterial, antidiabetic, and anticancer effects. The unique structural features of this compound contribute to its diverse biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C13H14N2O4S. The presence of the oxazole ring and sulfonamide group are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antidiabetic Activity
Recent studies have indicated that sulfonamide derivatives can act as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. For example, compounds structurally similar to this compound have shown promising results with IC50 values significantly lower than standard treatments like acarbose. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 1.13 to 28.27 μM against α-glucosidase, suggesting that this compound may also possess similar antidiabetic properties .
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored through various studies focusing on their ability to induce apoptosis in cancer cells. For instance, related compounds have shown significant inhibition of tumor growth in xenograft models. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and oxazole rings can enhance cytotoxicity against specific cancer cell lines. The presence of the acetyl group on the phenyl ring is hypothesized to play a role in increasing the compound's potency against cancer cells .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's ability to inhibit bacterial growth has been evaluated against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits significant antimicrobial activity, potentially due to the presence of the sulfonamide group which interferes with bacterial folate synthesis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of sulfonamides like this compound:
- Antidiabetic Efficacy : A study reported that newly synthesized sulfonamide derivatives demonstrated superior inhibition against α-glucosidase compared to existing medications like acarbose .
- Cytotoxicity Assessment : Research on similar oxazole derivatives revealed significant cytotoxic effects with IC50 values indicating potent activity against various cancer cell lines .
- Antimicrobial Testing : In vitro tests confirmed that certain sulfonamide derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative strains .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(4-acetylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide bond formation, oxazole ring construction, and acetylphenyl group coupling. Critical challenges include controlling regioselectivity during oxazole synthesis and ensuring purity during sulfonamide conjugation.
- Optimization : Use of anhydrous conditions and catalysts (e.g., pyridine for sulfonylation) improves yield. Characterization via NMR (to confirm substituent positions) and HPLC (for purity >95%) is essential .
Q. Which spectroscopic techniques are most effective for structural validation?
- Answer :
- 1H/13C NMR : Resolves oxazole ring protons (δ 2.1–2.3 ppm for methyl groups) and acetylphenyl carbonyl signals (δ ~200 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C13H15N2O4S) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
Q. What preliminary bioactivity assays are recommended for this compound?
- Approach : Screen against enzymatic targets (e.g., carbonic anhydrase, kinases) due to sulfonamide's known role as a zinc-binding group. Use in vitro assays with fluorescence-based readouts or microcalorimetry (ITC) to quantify binding affinities .
- Controls : Include known inhibitors (e.g., acetazolamide) and assess cytotoxicity via MTT assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) to identify key residues (e.g., Thr199, Glu106) involved in sulfonamide coordination .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds with catalytic zinc .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Analysis :
- Solubility : Discrepancies may arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Use shake-flask method with HPLC quantification under standardized pH (7.4) and temperature (25°C) .
- Stability : Degradation in acidic conditions (e.g., gastric pH) can be probed via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. How to design SAR studies for optimizing bioactivity?
- Framework :
- Variations : Modify acetylphenyl substituents (e.g., halogenation) or oxazole methyl groups to alter steric/electronic profiles.
- Assays : Test derivatives against isoform-specific carbonic anhydrases (e.g., CA II vs. CA IX) to evaluate selectivity .
- Data Integration : Correlate logP (from HPLC retention times) with cellular permeability (Caco-2 assays) .
Q. What analytical methods confirm batch-to-batch consistency in pharmacological studies?
- Quality Control :
- HPLC-DAD : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- PXRD : Ensure polymorph consistency, as crystal packing affects dissolution rates .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Data Contradiction and Troubleshooting
Q. Conflicting reports on metabolic stability: How to address this?
- Resolution :
- In Vitro Liver Microsomes : Compare intrinsic clearance (Clint) across species (human vs. rodent) using LC-MS/MS metabolite profiling .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify enzyme-specific interactions .
Q. Discrepancies in reported melting points: What factors contribute?
- Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
